![molecular formula C18H17Cl2N5O2S B2398274 2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide CAS No. 898605-69-1](/img/structure/B2398274.png)
2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a notable chemical compound that garners interest due to its unique structure and potential applications across various scientific fields. This compound belongs to a class of triazole-based derivatives known for their diverse biological activities and is of particular significance in medicinal and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the 1,2,4-triazole nucleus. This can be achieved by reacting hydrazine with a suitable ketone or aldehyde followed by cyclization. The key step involves the introduction of the 4-amino-5-(4-methoxybenzyl) substituent through nucleophilic substitution reactions. The final step involves the sulfanylation of the triazole ring and subsequent amide formation with N-(2,3-dichlorophenyl)acetic acid or its derivatives.
Industrial Production Methods
For industrial production, the process is scaled up using high-efficiency reactors and optimized reaction conditions. The use of continuous flow reactors might be implemented to enhance the yield and purity of the compound. Advanced purification techniques such as recrystallization and chromatography ensure the quality required for various applications.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxide or sulfone derivatives under suitable conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions might include hydrogenation or the use of reducing agents like sodium borohydride to modify the aromatic rings or the triazole moiety.
Substitution: Substitution reactions, particularly nucleophilic substitutions on the aromatic ring, are common. Halogenated reagents are often used for such transformations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Halogenated reagents, bases such as sodium hydride, solvents like dimethylformamide
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique triazole ring makes it an excellent candidate for studying reaction mechanisms and pathways.
Biology
Biologically, derivatives of this compound have shown potential as antifungal, antibacterial, and anticancer agents. Its structural features allow it to interact with biological targets such as enzymes and receptors.
Medicine
In medicinal research, this compound is investigated for its therapeutic potential, particularly in designing new drugs for treating infectious diseases and cancer.
Industry
Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical stability and reactivity make it a versatile compound in various manufacturing processes.
作用机制
The mechanism of action involves the compound binding to specific molecular targets such as enzymes, inhibiting their activity. The triazole ring can interact with active sites of enzymes, disrupting their normal function. Pathways involved include signal transduction pathways where the compound can modulate the activity of key proteins involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
2-{[4-amino-5-(4-methylbenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
2-{[4-amino-5-(4-hydroxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
2-{[4-amino-5-(4-nitrobenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
Uniqueness
What sets 2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide apart is its unique combination of substituents that confer specific biological activities and chemical reactivities. The methoxybenzyl group, in particular, is known to enhance the compound's affinity for certain biological targets, making it a promising candidate for drug development.
属性
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5O2S/c1-27-12-7-5-11(6-8-12)9-15-23-24-18(25(15)21)28-10-16(26)22-14-4-2-3-13(19)17(14)20/h2-8H,9-10,21H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMLXWSXIOIWJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)
![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)
![1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate](/img/structure/B2398194.png)
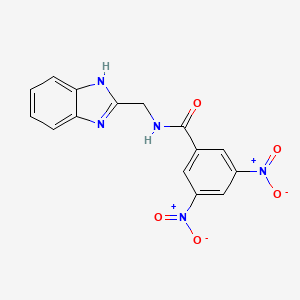
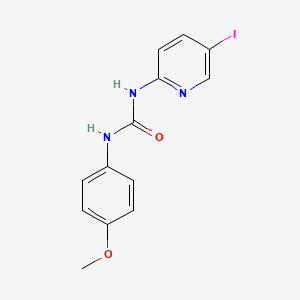
![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)
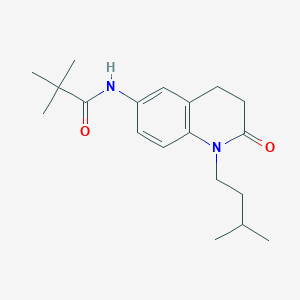
![1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2398209.png)
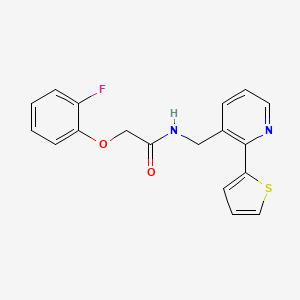
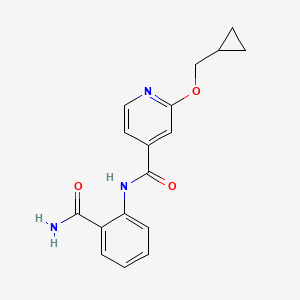
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)
![1-(3,4-Dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2398214.png)
